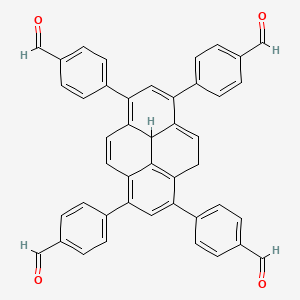
4,4',4'',4'''-(3a1,5-Dihydropyrene-1,3,6,8-tetrayl)tetrabenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’,4’‘,4’‘’-(3a1,5-Dihydropyrene-1,3,6,8-tetrayl)tetrabenzaldehyde: is a complex organic compound characterized by its unique structure, which includes a pyrene core substituted with four benzaldehyde groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,4’‘,4’‘’-(3a1,5-Dihydropyrene-1,3,6,8-tetrayl)tetrabenzaldehyde typically involves multi-step organic reactions. One common method includes the oxidation of 4-methylbenzaldehyde derivatives using oxidizing agents such as manganese dioxide to form the corresponding benzaldehyde intermediates. These intermediates are then reacted with pyrene derivatives under controlled conditions to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’,4’‘,4’‘’-(3a1,5-Dihydropyrene-1,3,6,8-tetrayl)tetrabenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
4,4’,4’‘,4’‘’-(3a1,5-Dihydropyrene-1,3,6,8-tetrayl)tetrabenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Potential use as a fluorescent marker due to its pyrene core, which exhibits strong fluorescence.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 4,4’,4’‘,4’‘’-(3a1,5-Dihydropyrene-1,3,6,8-tetrayl)tetrabenzaldehyde is primarily related to its ability to interact with various molecular targets through its functional groups. The aldehyde groups can form covalent bonds with nucleophiles, while the aromatic rings can participate in π-π interactions with other aromatic systems. These interactions can influence the compound’s behavior in biological systems and its performance in industrial applications .
Comparaison Avec Des Composés Similaires
4,4’,4’‘,4’‘’-(3a1,5-Dihydropyrene-1,3,6,8-tetrayl)tetraaniline: Similar structure but with amine groups instead of aldehyde groups.
1,3,6,8-Tetrakis(4-aminophenyl)pyrene: Another pyrene derivative with amine groups.
1,3,6,8-Tetrakis(4-formylphenyl)pyrene: Similar structure with formyl groups.
Propriétés
Formule moléculaire |
C44H28O4 |
|---|---|
Poids moléculaire |
620.7 g/mol |
Nom IUPAC |
4-[3,6,8-tris(4-formylphenyl)-10,10c-dihydropyren-1-yl]benzaldehyde |
InChI |
InChI=1S/C44H28O4/c45-23-27-1-9-31(10-2-27)39-21-40(32-11-3-28(24-46)4-12-32)36-19-20-38-42(34-15-7-30(26-48)8-16-34)22-41(33-13-5-29(25-47)6-14-33)37-18-17-35(39)43(36)44(37)38/h1-19,21-26,43H,20H2 |
Clé InChI |
NGUAHNMLCKTMDG-UHFFFAOYSA-N |
SMILES canonique |
C1C=C2C3C(=C(C=C2C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C=O)C=CC6=C(C=C(C1=C36)C7=CC=C(C=C7)C=O)C8=CC=C(C=C8)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



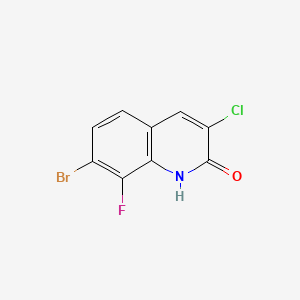
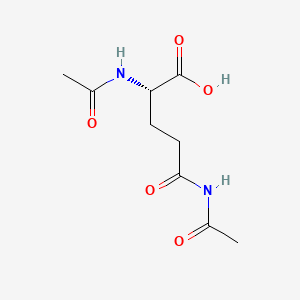

![1-Oxa-9-azaspiro[5.5]undecan-3-ol](/img/structure/B14017092.png)
![2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione](/img/structure/B14017105.png)
![Tricyclo[3.3.1.13,7]decane-2-carboxylicacid, 2-[(2-aminoacetyl)amino]-](/img/structure/B14017121.png)
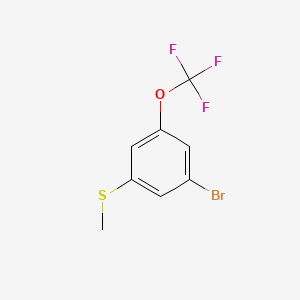




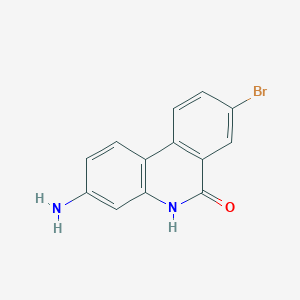
![(1-Cyclopropyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B14017144.png)
